(-)-O-Desmethyl-N,N-bisdesmethylTramadol
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Overview
Description
(-)-O-Desmethyl-N,N-bisdesmethylTramadol: is a synthetic compound derived from Tramadol, an opioid analgesic. This compound is a metabolite of Tramadol and is known for its potential pharmacological effects, particularly in pain management. It is structurally related to Tramadol but has undergone specific modifications that alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-O-Desmethyl-N,N-bisdesmethylTramadol typically involves multiple steps, starting from Tramadol. The process includes demethylation and further N-demethylation reactions. Common reagents used in these reactions include strong acids or bases, such as hydrochloric acid or sodium hydroxide, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-O-Desmethyl-N,N-bisdesmethylTramadol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (-)-O-Desmethyl-N,N-bisdesmethylTramadol is used as a reference compound for studying the metabolic pathways of Tramadol and its derivatives.
Biology: Biologically, this compound is studied for its interaction with opioid receptors and its potential effects on neurotransmitter release.
Medicine: In medicine, research focuses on its analgesic properties and potential use as a pain management drug, particularly for patients who do not respond well to Tramadol.
Industry: Industrially, this compound is used in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of (-)-O-Desmethyl-N,N-bisdesmethylTramadol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This results in an analgesic effect, reducing the perception of pain.
Comparison with Similar Compounds
Tramadol: The parent compound, known for its analgesic properties.
O-DesmethylTramadol: Another metabolite of Tramadol with similar pharmacological effects.
N-DesmethylTramadol: A related compound with distinct metabolic pathways.
Uniqueness: (-)-O-Desmethyl-N,N-bisdesmethylTramadol is unique due to its specific structural modifications, which result in different pharmacokinetic properties compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the metabolism and pharmacodynamics of opioid analgesics.
Properties
IUPAC Name |
3-[2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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